[(2R)-2-amino-4-(4-heptoxyphenyl)-2-methylbutyl] dihydrogen phosphate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AFD® involves several steps, starting from simple, achiral starting materials. One common method includes the fluorination of heteroaryl-substituted aldehyde starting materials, followed by an enantioselective aldol reaction with a dioxanone. The reduction and intramolecular annulative fluoride displacement forge the nucleoside analog .
Industrial Production Methods: Industrial production of AFD® typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for scalability and efficiency, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: AFD® undergoes various chemical reactions, including:
Oxidation: AFD® can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert AFD® into its reduced forms.
Substitution: AFD® can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
AFD® has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry studies.
Biology: Investigated for its interactions with biological targets, such as receptors and enzymes.
Medicine: Explored for potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
AFD® exerts its effects by interacting with specific molecular targets, such as sphingosine 1-phosphate receptors (S1P receptors). It acts as an agonist at these receptors, modulating downstream signaling pathways and transcription factors. This interaction leads to various biological effects, including modulation of immune responses and cell proliferation .
Comparison with Similar Compounds
Sphingosine 1-phosphate (S1P): A natural ligand for S1P receptors.
Fingolimod (FTY720): A synthetic analog of sphingosine that acts as an S1P receptor modulator.
Siponimod (BAF312): Another S1P receptor modulator with similar pharmacological properties.
Uniqueness: AFD® is unique due to its specific structural features, such as the heptyloxyphenyl group and the dihydrogen phosphate moiety. These features contribute to its distinct pharmacological profile and make it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C18H32NO5P |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
[(2R)-2-amino-4-(4-heptoxyphenyl)-2-methylbutyl] dihydrogen phosphate |
InChI |
InChI=1S/C18H32NO5P/c1-3-4-5-6-7-14-23-17-10-8-16(9-11-17)12-13-18(2,19)15-24-25(20,21)22/h8-11H,3-7,12-15,19H2,1-2H3,(H2,20,21,22)/t18-/m1/s1 |
InChI Key |
NMRLBSIYIBOLLJ-GOSISDBHSA-N |
Isomeric SMILES |
CCCCCCCOC1=CC=C(C=C1)CC[C@](C)(COP(=O)(O)O)N |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)CCC(C)(COP(=O)(O)O)N |
Origin of Product |
United States |
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